2-Mercapto-3-pentanone

Descripción general

Descripción

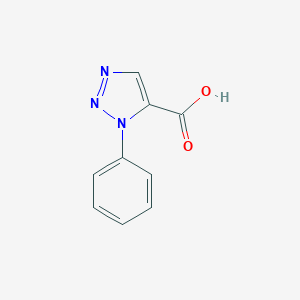

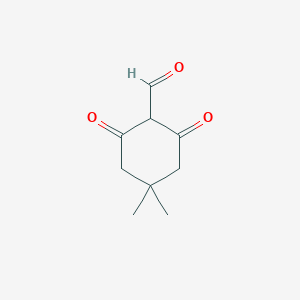

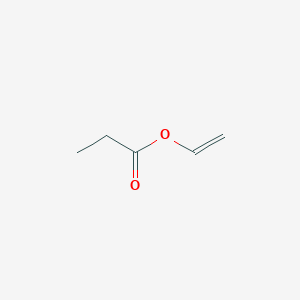

2-Mercapto-3-pentanone, also known as 3-Pentanone, 2-mercapto-, is a ketone with the molecular formula C5H10OS . It has an average mass of 118.197 Da and a monoisotopic mass of 118.045235 Da .

Molecular Structure Analysis

The molecular structure of 2-Mercapto-3-pentanone consists of a pentanone group (a five-carbon chain with a ketone functional group) and a mercapto group (a sulfur atom bonded to a hydrogen atom) .Physical And Chemical Properties Analysis

2-Mercapto-3-pentanone has a density of 1.0±0.1 g/cm3, a boiling point of 157.5±23.0 °C at 760 mmHg, and a vapor pressure of 2.7±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 39.4±3.0 kJ/mol and a flash point of 49.1±22.6 °C .Aplicaciones Científicas De Investigación

Food Industry: Flavor Enhancement

2-Mercapto-3-pentanone is known for its role in flavor enhancement within the food industry. It contributes to the aroma profile of various foods, particularly meat products . Its ability to form through Maillard reactions makes it a valuable compound for developing savory flavors.

Environmental Science: Aroma Compound Analysis

In environmental science, 2-Mercapto-3-pentanone is studied for its role in the generation of flavors through microbial action. Microbial β C-S Lyases can use cysteine S-conjugates like 2-Mercapto-3-pentanone to produce odorant metabolites, impacting the aroma of fermented foods and beverages .

Analytical Chemistry: Chromatographic Studies

This compound is utilized in chromatographic studies to understand the sorption regularities of sulfur- and oxygen-containing compounds. Its distinct chemical properties make it an excellent subject for gas chromatography and mass spectrometry, aiding in the identification of volatile organic compounds .

Medicine: Diagnostic Marker

Although direct applications in medicine are not extensively documented, related compounds are used as markers in various assays. For instance, similar mercapto-ketones are quantified in biological samples to study metabolic pathways and disease markers .

Materials Science: Synthesis of Specialized Chemicals

2-Mercapto-3-pentanone serves as a precursor in the synthesis of specialized chemicals. Its reactivity due to the mercapto group allows for the creation of complex molecules used in material science research and development .

Agriculture: Food Additive Research

In agriculture, 2-Mercapto-3-pentanone’s role extends to food additive research. Its impact on the flavor profile of meat after cooking is of particular interest, as it can influence the sensory qualities of agricultural products .

Safety and Hazards

Propiedades

IUPAC Name |

2-sulfanylpentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OS/c1-3-5(6)4(2)7/h4,7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWOGJUHCCNLYPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101314479 | |

| Record name | 2-Mercapto-3-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

157.00 to 159.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Mercapto-3-pentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035171 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

2-Mercapto-3-pentanone | |

CAS RN |

17042-24-9 | |

| Record name | 2-Mercapto-3-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17042-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Mercapto-3-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Mercapto-3-pentanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Mercapto-3-pentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035171 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-Mercapto-3-pentanone in food chemistry?

A1: 2-Mercapto-3-pentanone is a volatile sulfur compound that significantly contributes to the aroma of various cooked foods. It is found in cooked meat [], roasted sesame seeds [], and is generated during the Maillard reaction, a complex series of reactions between sugars and amino acids that occurs during cooking [, ]. This compound, along with other thiols, contributes to the desirable roasted, meaty, and savory notes in these foods.

Q2: How does the pH level affect the formation of 2-Mercapto-3-pentanone during cooking?

A2: Research indicates that the pH level significantly influences the formation of 2-Mercapto-3-pentanone and other volatile sulfur compounds during the Maillard reaction []. While the exact pathways can be complex and involve multiple precursors, studies using labeled isotopes have shown that both sugars like xylose and thiamine contribute to its formation [, ]. Interestingly, the relative contribution of different precursors, like xylose, doesn’t seem to change drastically within a pH range of 4.0 to 7.0, even though the overall formation of specific volatiles is heavily pH-dependent [].

Q3: Can you elaborate on the formation pathways of 2-Mercapto-3-pentanone during the Maillard reaction?

A3: Studies using labeled isotopes have provided insights into the formation of 2-Mercapto-3-pentanone []. Research suggests that while ribose can directly contribute to its formation, the intermediate 4-hydroxy-5-methyl-3(2H)-furanone is also a significant precursor []. This implies the existence of multiple pathways leading to the production of 2-Mercapto-3-pentanone. Further investigation revealed a novel pathway where ribose, via its 1,4-dideoxyosone, can lead to the formation of 2-Mercapto-3-pentanone without the involvement of 4-hydroxy-5-methyl-3(2H)-furanone [].

Q4: How do scientists quantify the levels of 2-Mercapto-3-pentanone and other thiols in food?

A4: Researchers utilize sensitive analytical techniques like stable isotope dilution assays coupled with dynamic headspace gas chromatography and mass spectrometry to accurately quantify 2-Mercapto-3-pentanone and other thiols in food matrices [, ]. This method involves spiking the sample with known amounts of stable isotope-labeled standards of the target compounds. After extraction and enrichment steps, the ratio of the labeled standard to the naturally occurring compound is measured, allowing for precise quantification even at trace levels.

Q5: What is the significance of odor activity values (OAV) in understanding the contribution of 2-Mercapto-3-pentanone to food aroma?

A5: Odor activity values (OAV) are calculated by dividing the concentration of a compound by its odor threshold. This value helps determine the contribution of individual aroma compounds to the overall aroma profile of a food []. While 2-Mercapto-3-pentanone is present in roasted sesame seeds, other thiols like 3-methyl-1-butene-1-thiols and 2-methyl-1-butene-1-thiols possess significantly higher OAVs, indicating that they are more potent contributors to the characteristic sulfury aroma of this food [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride](/img/structure/B91948.png)

![Methyl 2-[2-(dimethylamino)ethoxy]benzoate](/img/structure/B91961.png)